Chemical structure and physical properties of Benzyl-carbamic acid prop-2-ynyl ester
Chemical structure and physical properties of Benzyl-carbamic acid prop-2-ynyl ester
Benzyl-Carbamic Acid Prop-2-ynyl Ester: Structural Mechanics, Synthesis, and Applications in Bioconjugation
As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and chemical biology, I frequently evaluate molecular building blocks that offer both stability and orthogonal reactivity. Benzyl-carbamic acid prop-2-ynyl ester (CAS No. 119258-49-0), also known as propargyl benzylcarbamate, is a highly versatile intermediate. By combining a lipophilic benzyl group, a proteolytically stable carbamate linker, and a terminal alkyne, this molecule serves as a critical scaffold in drug discovery, covalent inhibitor design, and Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) bioconjugation[1][2].
This whitepaper provides a comprehensive technical guide to its physicochemical properties, structural utility, and field-proven experimental protocols.
Structural Mechanics & Physicochemical Profile
To deploy a molecule effectively in biological systems or complex syntheses, one must first understand its physical parameters. The carbamate core of benzyl-carbamic acid prop-2-ynyl ester provides a unique balance: it is more resistant to enzymatic hydrolysis than a standard amide, yet it retains the ability to act as both a hydrogen bond donor (via the NH) and acceptor (via the carbonyl oxygen).
The table below summarizes the critical quantitative data required for formulation, solvent selection, and analytical tracking[1][3].
| Physicochemical Property | Value |
| IUPAC / Chemical Name | Benzyl-carbamic acid prop-2-ynyl ester |
| CAS Registry Number | 119258-49-0 |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| Exact Mass | 189.07900 u |
| Boiling Point | 324.2ºC at 760 mmHg |
| Density | 1.127 g/cm³ |
| Flash Point | 149.9ºC |
| XLogP3 (Lipophilicity) | 1.75 |
| Topological Polar Surface Area (TPSA) | 41.82 Ų |
Logical Relationship of Structural Domains
The utility of this molecule is not accidental; it is driven by its tripartite structure. The diagram below illustrates how each functional domain translates into a specific application in drug development.
Caption: Logical relationship between structural domains and their functional applications.
Strategic Utility in Chemical Biology
Orthogonal Bioconjugation (Click Chemistry)
The terminal alkyne (propargyl group) is biologically inert, meaning it will not cross-react with native amines, thiols, or hydroxyls found in biological systems. However, in the presence of a Cu(I) catalyst, it undergoes a rapid, highly specific cycloaddition with azides to form a stable 1,2,3-triazole linkage. This makes the molecule an ideal "click" handle for attaching benzylamine pharmacophores to targeting antibodies, fluorophores, or solid supports.
Mechanism-Based Covalent Inhibition
Propargylamines and propargyl carbamates are well-documented mechanism-based (suicide) inhibitors for enzymes such as Monoamine Oxidase (MAO). The alkyne moiety can form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. The benzyl group provides the necessary hydrophobic interactions to anchor the molecule in the binding pocket prior to the covalent reaction.
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes an operational rationale (the why) and an in-process control to verify success before proceeding.
Caption: Experimental workflow from chemical synthesis to CuAAC bioconjugation.
Protocol A: Synthesis of Prop-2-ynyl Benzylcarbamate
While advanced one-pot syntheses from Cbz-protected amines using triflic anhydride exist[2], the most robust and scalable method for standard laboratories is the direct acylation of benzylamine.
Reagents: Benzylamine (1.0 eq), Propargyl chloroformate (1.1 eq), Triethylamine (TEA) (1.5 eq), Anhydrous Dichloromethane (DCM).
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Initialization: Dissolve benzylamine and TEA in anhydrous DCM under an inert atmosphere (N2 or Ar). Cool the flask to 0°C using an ice bath.
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Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of benzylamine, which would otherwise stall the nucleophilic attack. Cooling to 0°C controls the highly exothermic reaction and minimizes side-product formation.
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Acylation: Add propargyl chloroformate dropwise over 15 minutes.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
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In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. The disappearance of the primary amine spot (visualized with ninhydrin stain) validates reaction completion.
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Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted amine and TEA), followed by brine. Dry over MgSO4 and concentrate under reduced pressure. The sequential acidic/basic washes validate the removal of ionic impurities, yielding a highly pure product.
Protocol B: CuAAC Bioconjugation
This protocol describes the attachment of the synthesized propargyl benzylcarbamate to an azide-functionalized biomolecule or fluorophore.
Reagents: Propargyl benzylcarbamate (1.5 eq), Azide-target (1.0 eq), CuSO4·5H2O (0.1 eq), Sodium Ascorbate (0.5 eq), THPTA ligand (0.5 eq), PBS buffer/DMSO.
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Preparation: Dissolve the azide-target in PBS and the propargyl benzylcarbamate in a minimal volume of DMSO (to maintain solubility, given its XLogP3 of 1.75). Combine the solutions.
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Catalyst Generation: In a separate vial, pre-mix CuSO4 and the THPTA ligand, then add sodium ascorbate. The solution will briefly turn dark and then clear.
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Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. Pre-mixing with THPTA protects the unstable Cu(I) from rapid oxidation by dissolved oxygen and prevents the oxidative homocoupling of the alkynes (Glaser coupling).
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Reaction: Add the catalyst mixture to the main reaction vial. Agitate at room temperature for 1–4 hours.
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Validation: Analyze the mixture via LC-MS. The formation of a single new peak with a mass corresponding to [Mass_Azide + 189.21] validates the successful formation of the 1,2,3-triazole linkage.
Analytical Signatures
To confirm the identity of the synthesized or procured molecule, reference the following expected analytical signatures[2][4]:
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Mass Spectrometry (GC-MS / LC-MS): The exact mass is 189.07900. Look for the [M+H]+ molecular ion peak at m/z 190.1[2].
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1H NMR (CDCl3): Expect a distinct triplet for the terminal alkyne proton ( ∼ 2.5 ppm), a doublet for the propargyl CH2 ( ∼ 4.7 ppm), a doublet for the benzyl CH2 ( ∼ 4.4 ppm), a broad singlet for the carbamate NH ( ∼ 5.0 ppm), and a multiplet for the 5 aromatic protons ( ∼ 7.2–7.4 ppm)[2].
Safety and Handling
Benzyl-carbamic acid prop-2-ynyl ester should be handled with standard laboratory precautions[1].
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[1]. Keep away from strong oxidizing agents to prevent degradation of the alkyne.
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Handling: Avoid formation of dust or aerosols. Use non-sparking tools and prevent electrostatic discharge, as the flash point is 149.9ºC[1].
References
- Echemi. "BENZYL-CARBAMIC ACID PROP-2-YNYL ESTER - Product Description and Properties." Echemi.com.
- GuideChem. "BENZYL-CARBAMIC ACID PROP-2-YNYL ESTER 119258-49-0 wiki." Guidechem.com.
- Royal Society of Chemistry. "Facile One-pot Synthesis of Unsymmetrical Ureas, Carbamates, and Thiocarbamates from Cbz-protected Amines." Organic & Biomolecular Chemistry.
- NextSDS. "BENZYL-CARBAMIC ACID PROP-2-YNYL ESTER — Chemical Substance Information." Nextsds.com.
- SpectraBase. "Prop-2-ynyl benzylcarbamate - Optional[MS (GC)] - Spectrum." Spectrabase.com.
